molecular formula C13H16F3N3O3 B13939179 tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13939179
M. Wt: 319.28 g/mol
InChI Key: ZDSAAUCRODDSNQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 2-formyl-5,6-dihydro-6-(trifluoromethyl)-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazine derivatives involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Imidazo[1,2-a]pyrazine derivatives are compared with other heterocyclic compounds like imidazo[1,2-a]pyridines and pyrrolopyrazines. While all these compounds share a heterocyclic core, imidazo[1,2-a]pyrazines are unique due to their specific substitution patterns and biological activities . Similar compounds include:

Properties

Molecular Formula

C13H16F3N3O3

Molecular Weight

319.28 g/mol

IUPAC Name

tert-butyl 2-formyl-6-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C13H16F3N3O3/c1-12(2,3)22-11(21)19-6-10-17-8(7-20)4-18(10)5-9(19)13(14,15)16/h4,7,9H,5-6H2,1-3H3

InChI Key

ZDSAAUCRODDSNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=NC(=CN2CC1C(F)(F)F)C=O

Origin of Product

United States

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